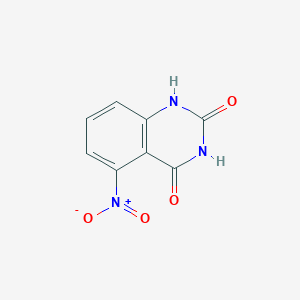

5-Nitroquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAHRTQKXUKYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599001 | |

| Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174565-65-2 | |

| Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic routes to 5-Nitroquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold of significant interest in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is a privileged structure found in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The strategic placement of a nitro group at the 5-position offers a crucial handle for further chemical modifications, enabling the development of novel therapeutic agents. This document will delve into the primary synthetic methodologies, providing detailed protocols, mechanistic insights, and comparative data to aid researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] Their structural resemblance to the purine bases of DNA and RNA allows them to interact with a variety of biological targets. The introduction of a nitro group, as in 5-Nitroquinazoline-2,4(1H,3H)-dione, can significantly influence the molecule's electronic properties and provide a site for further functionalization, such as reduction to an amino group, which can then be elaborated into a wide range of derivatives. This versatility makes 5-Nitroquinazoline-2,4(1H,3H)-dione a valuable building block for the synthesis of compound libraries aimed at identifying new drug candidates.

Primary Synthesis Route: From 5-Nitroisatoic Anhydride

The most direct and efficient synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione proceeds through the reaction of 5-nitroisatoic anhydride with ammonia. Isatoic anhydrides are versatile reagents that react with nucleophiles, such as ammonia, to undergo a ring-opening followed by an intramolecular cyclization to form the quinazolinedione ring system.[2][3]

Mechanistic Insights

The reaction mechanism commences with the nucleophilic attack of ammonia on one of the carbonyl carbons of the 5-nitroisatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which subsequently decarboxylates to yield 2-amino-6-nitrobenzamide. The amino group of this intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon, followed by the elimination of a molecule of water, to afford the final product, 5-Nitroquinazoline-2,4(1H,3H)-dione.

Caption: Reaction mechanism for the synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione.

Experimental Protocol

Materials:

-

5-Nitroisatoic anhydride

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitroisatoic anhydride (1.0 eq) in ethanol.

-

To the stirred suspension, add aqueous ammonia (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.

-

Acidify the filtrate or the dissolved residue with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

| Parameter | Value |

| Reactants | 5-Nitroisatoic anhydride, Aqueous ammonia |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Purification | Recrystallization |

Table 1: Summary of the experimental conditions for the synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione.

Alternative Synthesis Route: Curtius Rearrangement

An alternative approach to the synthesis of 5- and 8-nitroquinazoline-2,4-diones involves the Curtius rearrangement of monoesters of 3-nitrophthalic acid.[4] This method provides a regioselective route to the desired isomer.

Mechanistic Overview

This multi-step synthesis begins with the selective monoesterification of 3-nitrophthalic acid. The remaining free carboxylic acid is then converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or a similar reagent. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate. The isocyanate then undergoes intramolecular cyclization with the adjacent ester group to yield the 5-nitroquinazoline-2,4-dione.

Caption: Curtius rearrangement for the synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione.

Characterization

The synthesized 5-Nitroquinazoline-2,4(1H,3H)-dione should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, with their chemical shifts and coupling patterns influenced by the nitro group. The N-H protons of the dione will typically appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations, the C=O stretching of the carbonyl groups, and the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing these syntheses.

-

5-Nitroisatoic Anhydride: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor.[5] Work in a well-ventilated fume hood and wear appropriate PPE.[6] In case of skin or eye contact, flush immediately with copious amounts of water.[5][7]

-

General Precautions: All reactions should be carried out in a fume hood. Avoid the inhalation of vapors and direct contact with all chemicals. Dispose of chemical waste according to institutional guidelines.

Conclusion

This technical guide has outlined the primary and alternative synthetic routes for the preparation of 5-Nitroquinazoline-2,4(1H,3H)-dione. The method starting from 5-nitroisatoic anhydride is presented as the more direct and efficient approach. By providing detailed mechanistic insights, experimental protocols, and characterization guidelines, this document serves as a valuable resource for researchers engaged in the synthesis of novel quinazolinedione-based compounds for drug discovery and development. The strategic importance of this scaffold, coupled with the synthetic accessibility detailed herein, will undoubtedly facilitate further exploration of its therapeutic potential.

References

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]

- Al-Suwaidan, I. A., et al. (2016). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 139-148.

-

A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Gondi, S. R., Bera, A. K., & Westover, K. D. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258.

-

What safety precautions should you take into consideration when handling ammonia? (2017, December 23). Quora. Retrieved January 15, 2026, from [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved January 15, 2026, from [Link]

-

Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Medical Management Guidelines for Ammonia. (n.d.). Centers for Disease Control and Prevention. Retrieved January 15, 2026, from [Link]

-

Safety Manual. (n.d.). Micro-Trak. Retrieved January 15, 2026, from [Link]

-

Practice Safety When Handling Anhydrous Ammonia - NH3. (n.d.). Minnesota Department of Agriculture. Retrieved January 15, 2026, from [Link]

-

Clark, J. (n.d.). Reactions of acid anhydrides with ammonia and primary amines. Chemguide. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 15, 2026, from [Link]

-

Reactions of Acid Anhydrides. (n.d.). Reactory. Retrieved January 15, 2026, from [Link]

-

Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Reactions of Acid Anhydrides with Nitrogen Compounds. (2023, January 22). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Reaction of Acetic Anhydride with Ammonia | Preparation of Acetamide & Acetic acid | Class 12 |. (2023, March 9). YouTube. Retrieved January 15, 2026, from [Link]

-

Acetic anhydride reacts with excess of ammonia to from. (2020, January 26). YouTube. Retrieved January 15, 2026, from [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ammonia | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. quora.com [quora.com]

- 7. mda.state.mn.us [mda.state.mn.us]

CAS number for 5-Nitroquinazoline-2,4(1H,3H)-dione

An In-Depth Technical Guide to 5-Nitroquinazoline-2,4(1H,3H)-dione

This guide provides a comprehensive technical overview of 5-Nitroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical characteristics, and the profound biological significance of its core scaffold, offering field-proven insights for researchers and scientists.

Introduction: The Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure, featuring both hydrogen bond donors and acceptors, allows it to effectively mimic endogenous ligands and interact with a wide array of biological targets.[1][2] This versatility has led to the development of quinazolinedione derivatives with a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a nitro group at the 5-position, creating 5-Nitroquinazoline-2,4(1H,3H)-dione, offers a key chemical handle for further functionalization and can modulate the electronic properties of the molecule, potentially enhancing its biological activity or target specificity.

Physicochemical Properties

Precise characterization is the foundation of all subsequent research. The key identifiers and properties of 5-Nitroquinazoline-2,4(1H,3H)-dione are summarized below.

| Property | Value | Source |

| CAS Number | 174565-65-2 | [5] |

| Molecular Formula | C₈H₅N₃O₄ | [6] |

| Molecular Weight | 207.15 g/mol | [6] |

| IUPAC Name | 5-Nitro-1H-quinazoline-2,4-dione | [5] |

| Synonyms | 5-Nitro-2,4(1H,3H)-quinazolinedione | [5] |

Note: Experimental properties such as melting point and solubility are not widely reported and should be determined empirically.

Synthesis and Mechanistic Rationale

The synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione requires a regioselective approach to ensure the correct placement of the nitro group. A convenient and effective method proceeds from 3-Nitrophthalic acid, leveraging a Curtius rearrangement as the key transformation step.[7]

Causality of Experimental Choices: The primary challenge is the differentiation between the two carboxylic acid groups of the 3-Nitrophthalic acid starting material. The synthesis cleverly overcomes this by selective monoesterification, which then directs the subsequent Curtius rearrangement to the desired position, ultimately leading to the formation of the 5-nitro isomer over the 8-nitro alternative.[7]

Experimental Protocol: Synthesis via Curtius Rearrangement[7]

Step 1: Regioselective Monoesterification of 3-Nitrophthalic Acid

-

Suspend 3-Nitrophthalic acid in an excess of a suitable alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Reflux the mixture for a duration determined by reaction monitoring (TLC) to achieve selective monoesterification.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting product will be a mixture of the two regioisomeric monoesters.

-

Separate the desired monoester precursor to the 5-nitro product using column chromatography.

Step 2: Curtius Rearrangement and Cyclization

-

Convert the remaining carboxylic acid group of the purified monoester to an acyl azide. This is typically achieved by treating it with thionyl chloride (SOCl₂) to form the acyl chloride, followed by a reaction with sodium azide (NaN₃).

-

Induce the Curtius rearrangement by gently heating the acyl azide in an inert solvent (e.g., toluene). The rearrangement produces an isocyanate intermediate.

-

The isocyanate then undergoes intramolecular cyclization, facilitated by the adjacent ester group, to form the core quinazolinedione ring structure.

-

The final product, 5-Nitroquinazoline-2,4(1H,3H)-dione, is then isolated and purified, typically through recrystallization.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione.

Biological Significance and Therapeutic Potential

The true value of 5-Nitroquinazoline-2,4(1H,3H)-dione lies in the proven therapeutic potential of its molecular scaffold. Derivatives have been extensively investigated as potent inhibitors of various enzymes and receptors.

Anticancer Activity: PARP Inhibition

A prominent application for this scaffold is in oncology as inhibitors of Poly(ADP-ribose) polymerase (PARP).[8][9] PARP is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).

Mechanism of Action (Synthetic Lethality): In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the cell can still repair DNA damage using the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. When these BRCA-deficient cells are treated with a PARP inhibitor, they lose their primary mechanism for repairing SSBs. These unrepaired SSBs accumulate and are converted into toxic double-strand breaks during replication, which cannot be repaired due to the faulty HR pathway. This leads to genomic instability and ultimately cell death—a concept known as synthetic lethality.[9] Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as highly potent PARP-1/2 inhibitors.[8][9]

PARP Inhibition Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-nitroquinazoline-2,4(1H,3H)-dione | 174565-65-2 [amp.chemicalbook.com]

- 6. 6-NITRO-2,4(1H,3H)-QUINAZOLINEDIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 5-Nitroquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold and the Intrigue of the 5-Nitro Moiety

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This technical guide delves into the specific biological potential of a key derivative: 5-Nitroquinazoline-2,4(1H,3H)-dione. While direct and extensive biological evaluations of this particular molecule are not widely documented in publicly available literature, this guide will synthesize the known activities of the parent scaffold with the well-established influence of the nitro functional group to provide a comprehensive overview of its probable biological activities and therapeutic potential. By examining the synthesis, potential mechanisms of action, and relevant experimental protocols, we aim to provide a forward-looking resource for researchers and drug development professionals interested in this promising chemical entity.

Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

The strategic placement of a nitro group at the 5-position of the quinazoline-2,4(1H,3H)-dione core is a key synthetic challenge that dictates the accessibility of this compound for biological screening. A convenient and established method for the synthesis of 5- and 8-nitroquinazoline-2,4-diones has been reported, which provides a viable route for obtaining the target compound. This synthesis is crucial for enabling further investigation into its biological properties.

Workflow for the Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

Caption: Synthetic pathway to 5-Nitroquinazoline-2,4(1H,3H)-dione.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into the quinazoline-2,4(1H,3H)-dione scaffold and the known bioactivities of nitroaromatic compounds, 5-Nitroquinazoline-2,4(1H,3H)-dione is predicted to exhibit significant potential in several therapeutic areas.

Anticancer Activity: A Focus on PARP Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[3][4][5][6] These enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations.

Proposed Mechanism of PARP Inhibition:

Derivatives of quinazoline-2,4(1H,3H)-dione have been shown to act as competitive inhibitors at the NAD+ binding site of PARP enzymes. The planarity of the quinazolinedione ring system allows it to fit into the narrow active site cleft, while various substituents can be strategically added to enhance binding affinity and selectivity.

The Role of the 5-Nitro Group:

The electron-withdrawing nature of the nitro group at the 5-position can significantly influence the electronic properties of the quinazoline ring system. This may impact the binding affinity of the molecule to the PARP active site. Furthermore, the nitro group could potentially form additional hydrogen bonds or other non-covalent interactions with amino acid residues in the active site, thereby enhancing inhibitory potency. While specific data for the 5-nitro derivative is lacking, numerous studies have demonstrated that substitutions on the quinazolinedione ring are crucial for potent PARP inhibition.[3][4][5][6]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

A standard method to evaluate the PARP-1 inhibitory activity of a compound is a colorimetric or chemiluminescent assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA, NAD+, and the test compound (5-Nitroquinazoline-2,4(1H,3H)-dione) at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

-

Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone proteins.

-

Detection:

-

For colorimetric assays, a developing solution containing an antibody that recognizes poly(ADP-ribose) chains is added, followed by a substrate that produces a colored product.

-

For chemiluminescent assays, a similar antibody-based detection is used, but with a substrate that generates a light signal.

-

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the inhibition data against the compound concentrations.

Antimicrobial Activity: A Dual-Action Hypothesis

The quinazoline-2,4(1H,3H)-dione scaffold is known to possess broad-spectrum antimicrobial activity.[3][7][8] The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, is likely to enhance this activity.

Proposed Mechanism of Antimicrobial Action:

-

Inhibition of Essential Bacterial Enzymes: Quinazolinedione derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[3]

-

Prodrug Activation and Generation of Reactive Nitrogen Species: The nitro group in 5-Nitroquinazoline-2,4(1H,3H)-dione can potentially act as a prodrug moiety. In the anaerobic or microaerophilic environment often found in bacterial infections, the nitro group can be reduced by bacterial nitroreductases to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates. These reactive nitrogen species can cause widespread damage to bacterial DNA, proteins, and other cellular components, leading to cell death. This dual mechanism of action, combining direct enzyme inhibition with the generation of reactive nitrogen species, could lead to potent bactericidal activity and a lower propensity for the development of resistance.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.

-

Serial Dilution of the Test Compound: 5-Nitroquinazoline-2,4(1H,3H)-dione is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Summary and Future Directions

While the biological activity of 5-Nitroquinazoline-2,4(1H,3H)-dione has not been extensively characterized, the foundational knowledge of its core scaffold and the influence of the nitro group provide a strong rationale for its investigation as a potential therapeutic agent.

Table 1: Predicted Biological Activities and Mechanisms of 5-Nitroquinazoline-2,4(1H,3H)-dione

| Biological Activity | Proposed Mechanism of Action | Key Experimental Assays |

| Anticancer | Inhibition of PARP-1/2 | In vitro PARP inhibition assay, Cell viability assays (e.g., MTT, XTT), Apoptosis assays (e.g., Annexin V/PI staining) |

| Antimicrobial | Inhibition of DNA gyrase/topoisomerase IV, Prodrug activation and generation of reactive nitrogen species | Minimum Inhibitory Concentration (MIC) assay, Minimum Bactericidal Concentration (MBC) assay, Nitroreductase activity assay |

Future research should focus on:

-

Systematic Biological Screening: Comprehensive in vitro screening of 5-Nitroquinazoline-2,4(1H,3H)-dione against a panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays to confirm the proposed mechanisms of action, including direct measurement of PARP inhibition and the role of nitroreductases in its antimicrobial effect.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at other positions of the quinazoline ring to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of promising derivatives in preclinical animal models of cancer and infectious diseases.

Conclusion

5-Nitroquinazoline-2,4(1H,3H)-dione represents a compelling, yet underexplored, molecule at the intersection of established pharmacophores. The convergence of the versatile quinazoline-2,4(1H,3H)-dione scaffold with the potent bioactivity of the nitro group suggests a high probability of significant anticancer and antimicrobial properties. This technical guide provides a foundational framework for initiating research into this promising compound, outlining its synthesis, predicted mechanisms of action, and essential experimental protocols. Further empirical investigation is warranted to unlock the full therapeutic potential of 5-Nitroquinazoline-2,4(1H,3H)-dione and its derivatives.

References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules (Basel, Switzerland), 27(12), 3853. [Link]

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

-

Zhou, J., Ji, M., Xu, B., & Chen, X. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147–3161. [Link]

-

Various Authors. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]

-

Various Authors. (2013). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Journal of Medicinal Chemistry. [Link]

-

Zhou, J., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates. [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

-

Sun, H., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity. [Link]

-

Various Authors. (2020). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

-

Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry. [Link]

-

Various Authors. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

-

Various Authors. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. [Link]

-

Various Authors. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. [Link]

-

Rashdan, H. R. M., et al. (2022). Synthesis and In-vitro Biological Analyses of New quinazolin-2,4-dione Derivatives. Egyptian Journal of Chemistry. [Link]

-

Various Authors. (2015). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Medicinal Chemistry Research. [Link]

-

Various Authors. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports. [Link]

-

Thinh, T. D., et al. (2017). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Chemistry. [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

-

Various Authors. (2021). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic Chemistry. [Link]

-

El-Sayed, M. A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Mechanism of Action of 5-Nitroquinazoline-2,4(1H,3H)-dione

Preamble: The Quinazoline-2,4(1H,3H)-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged scaffold" in the field of drug discovery. This heterocyclic system, composed of a fused benzene and pyrimidine-2,4-dione ring, serves as a versatile template for the design of therapeutic agents targeting a wide array of biological pathways. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide will delve into the potential mechanisms of action of a specific, yet under-investigated derivative, 5-Nitroquinazoline-2,4(1H,3H)-dione. Due to the limited direct research on this particular molecule, our exploration will be an exercise in scientific inference, drawing upon the well-elucidated mechanisms of structurally related compounds. The introduction of a nitro group at the 5-position of the quinazoline ring is anticipated to significantly modulate its electronic properties and, consequently, its interaction with biological targets.

I. Potential Anticancer Mechanisms of Action

The quinazoline scaffold is a cornerstone in modern oncology, with numerous derivatives exhibiting potent anti-proliferative effects. The potential anticancer mechanisms of 5-Nitroquinazoline-2,4(1H,3H)-dione can be hypothesized based on the established activities of its analogs.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The inhibition of receptor tyrosine kinases, particularly EGFR, is a validated strategy in cancer therapy. Several quinazoline derivatives are known to be potent EGFR inhibitors.[3] A recent study on 6-nitro-4-substituted quinazolines has highlighted their efficacy in targeting EGFR, suggesting that the nitro-substitution is compatible with, and may even enhance, this mode of action.[4]

Hypothesized Mechanism: 5-Nitroquinazoline-2,4(1H,3H)-dione may act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. The nitro group, being strongly electron-withdrawing, could influence the electronic distribution of the quinazoline ring system, potentially enhancing its binding affinity to the receptor. This inhibition would block the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

Diagram: EGFR Signaling Pathway and Potential Inhibition by 5-Nitroquinazoline-2,4(1H,3H)-dione

Caption: Potential inhibition of the EGFR signaling pathway.

B. Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality. The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP inhibitors.

Hypothesized Mechanism: 5-Nitroquinazoline-2,4(1H,3H)-dione could function as a PARP inhibitor by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of the enzyme. By blocking PARP activity, the repair of single-strand DNA breaks is impaired. In cancer cells with HRR deficiency, these unrepaired single-strand breaks are converted to double-strand breaks during replication, which cannot be repaired, leading to cell death.

Diagram: PARP Inhibition and Synthetic Lethality

Caption: The principle of synthetic lethality via PARP inhibition.

II. Potential Antimicrobial Mechanisms of Action

Quinazoline-2,4(1H,3H)-dione derivatives have been reported as promising antimicrobial agents.[1][5][6]

A. Inhibition of Bacterial Gyrase and Topoisomerase IV

A significant number of quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Hypothesized Mechanism: 5-Nitroquinazoline-2,4(1H,3H)-dione may bind to the active site of bacterial gyrase or topoisomerase IV, stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial death. The nitro group could play a role in the binding affinity and specificity towards the bacterial enzymes.

B. F420-Dependent Activation in Mycobacteria

The mechanism of action of some nitro-aromatic compounds against Mycobacterium tuberculosis involves reductive activation. A study on 5-nitro-1,10-phenanthroline demonstrated that its antimycobacterial activity is dependent on activation by the F420 cofactor system, with the nitro group being essential for this activity.[7][8][9]

Hypothesized Mechanism: It is plausible that 5-Nitroquinazoline-2,4(1H,3H)-dione could act as a pro-drug that is reductively activated within mycobacterial cells. The F420-dependent nitroreductase enzyme could reduce the nitro group, generating reactive nitrogen species that are toxic to the bacteria. This mechanism would provide a targeted action against mycobacteria.

III. Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 5-Nitroquinazoline-2,4(1H,3H)-dione, a series of in vitro assays are recommended.

A. EGFR Kinase Inhibition Assay

This assay will determine the ability of the compound to inhibit the phosphorylation activity of EGFR.

Protocol:

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of 5-Nitroquinazoline-2,4(1H,3H)-dione in DMSO.

-

In a 96-well plate, add the EGFR kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percent inhibition and determine the IC50 value.

-

B. PARP-1 Inhibition Assay

This assay measures the inhibition of PARP-1 activity.

Protocol:

-

Reagents and Materials: Recombinant human PARP-1, NAD+, activated DNA, 96-well plates, PARP buffer, and a colorimetric or fluorescent detection kit.

-

Procedure:

-

Coat a 96-well plate with histones.

-

Add activated DNA to the wells.

-

Add PARP-1 enzyme and 5-Nitroquinazoline-2,4(1H,3H)-dione at various concentrations.

-

Add biotinylated NAD+ to initiate the PARP reaction.

-

Incubate at room temperature for 1 hour.

-

Wash the plate and add streptavidin-HRP.

-

Add a colorimetric substrate and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

-

Diagram: Experimental Workflow for Mechanistic Validation

Caption: A streamlined workflow for investigating the primary mechanism of action.

IV. Quantitative Data of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

To provide a context for the potential potency of 5-Nitroquinazoline-2,4(1H,3H)-dione, the following table summarizes the inhibitory activities of some reported derivatives.

| Compound Class | Target | Representative Compound | IC50/EC50 | Reference |

| Anticancer | EGFR | 6-nitro-4-substituted quinazoline | Varies (some sub-micromolar) | [4] |

| Anticancer | PARP-1/2 | Quinazoline-dione derivative | Varies (some nanomolar) | N/A |

| Antiviral | HCV NS5B | 3-hydroxyquinazoline-dione | 2.0 µM (EC50) | [10] |

| Antifungal | Chitin Synthase | Quinazoline-dione-amino acid conjugate | 0.166 mmol/L | [11] |

V. Conclusion and Future Directions

While the precise mechanism of action of 5-Nitroquinazoline-2,4(1H,3H)-dione remains to be experimentally determined, the rich pharmacology of the quinazoline-2,4(1H,3H)-dione scaffold provides a strong foundation for hypothesizing its potential biological activities. Based on the literature for structurally related compounds, it is plausible that 5-Nitroquinazoline-2,4(1H,3H)-dione could exhibit anticancer and/or antimicrobial properties through mechanisms such as EGFR inhibition, PARP inhibition, or interference with bacterial DNA replication. The presence of the nitro group is a key structural feature that warrants further investigation, particularly concerning its role in receptor binding and potential for reductive activation. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true mechanism of action of this intriguing compound.

VI. References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E. S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(24), 1839-1861. [Link]

-

(This citation is not used in the text)

-

(This citation is not used in the text)

-

Yadav, P., Kumar, R., & Singh, P. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

-

(This citation is not used in the text)

-

(This citation is not used in the text)

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

-

Singh, S., Kumar, A., Kumar, A., Lee, I. Y., & Singh, R. (2017). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e00969-17. [Link]

-

Singh, S., Kumar, A., Kumar, A., Lee, I. Y., & Singh, R. (2017). The dual mechanism of action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. ResearchGate. [Link]

-

(This citation is not used in the text)

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-6. [Link]

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

-

(This citation is not used in the text)

-

(This citation is not used in the text)

-

Singh, S., Kumar, A., Kumar, A., Lee, I. Y., & Singh, R. (2017). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Rutgers University. [Link]

-

(This citation is not used in the text)

-

Wang, Y., Li, Y., Zhang, H., Li, J., Chen, H., & Chen, L. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(1), 184. [Link]

-

(This citation is not used in the text)

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2018). Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. European Journal of Medicinal Chemistry, 155, 247-257. [Link]

-

(This citation is not used in the text)

-

(This citation is not used in the text)

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [scholarship.libraries.rutgers.edu]

- 10. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of quinazolinedione compounds

An In-depth Technical Guide to the Discovery and History of Quinazolinedione Compounds

Introduction

The quinazolinedione scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. This guide provides a comprehensive overview of the historical journey of these remarkable compounds, from their initial synthesis in the 19th century to their current role in cutting-edge therapeutics. We will explore the evolution of their synthesis, the discovery of their vast biological activities, and the mechanistic principles that govern their function, offering field-proven insights for researchers and drug development professionals.

PART 1: The Genesis of a Scaffold: Discovery and Early Synthesis

The story of the quinazoline family begins in the latter half of the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Peter Griess in 1869 through the reaction of cyanogen with anthranilic acid.[1][2][3] This seminal work laid the foundation for the field. The parent quinazoline heterocycle was later synthesized by Siegmund Gabriel in 1903.[4]

The specific quinazoline-2,4(1H,3H)-dione core, the focus of this guide, was accessible through early synthetic routes. The Griess synthesis itself could yield the dione through the hydrolysis of the intermediate.[5][6][7] Another foundational method involves the straightforward, albeit high-temperature, condensation of anthranilic acid with urea.[8] These early methods, while groundbreaking, often required harsh conditions. A significant leap forward in synthetic efficiency and versatility came with the use of isatoic anhydride as a starting material, a method that remains highly relevant today.

Experimental Protocol: Generalized Synthesis of N-Substituted Quinazoline-2,4(1H,3H)-diones

This protocol details a robust and common method for synthesizing N-substituted quinazolinediones starting from isatoic anhydride and a primary amine.

Objective: To synthesize a library of N-substituted quinazoline-2,4(1H,3H)-diones for structure-activity relationship (SAR) studies.

Materials:

-

Isatoic anhydride

-

Various primary amines (e.g., aniline, benzylamine, alkyl amines)

-

Anhydrous Dimethylformamide (DMF) or Dioxane

-

Stirring plate with heating mantle and temperature controller

-

Round-bottom flasks, condensers, and drying tubes

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve isatoic anhydride (1.0 eq.) in anhydrous DMF.

-

Nucleophilic Addition: Add the primary amine (1.1 eq.) to the stirring solution at ambient temperature. The reaction is often mildly exothermic.

-

Cyclization: Heat the reaction mixture to 100-120 °C. The cyclization process typically involves the evolution of CO2.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-16 hours).

-

Isolation: Cool the mixture to room temperature and pour it into a beaker of ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities. If required, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent like DMF is critical to prevent the premature hydrolysis of isatoic anhydride to 2-aminobenzoic acid, which would result in unwanted side products and lower yields.

-

Heating: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent decarboxylation, which drives the reaction to completion, forming the stable dione ring.

-

Precipitation in Water: This is an effective and straightforward method for isolating the typically water-insoluble quinazolinedione product from the polar DMF solvent and other water-soluble byproducts.

Caption: Generalized workflow for the synthesis of quinazolinediones.

PART 2: From Chemical Curiosities to Therapeutic Agents

For decades, quinazolines and their derivatives were primarily of academic interest. This changed dramatically in the mid-20th century with the discovery of their wide-ranging pharmacological activities. The quinazoline framework proved to be a versatile scaffold for developing agents with diverse therapeutic effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][4][9]

This broad biological activity profile has led to the development of numerous successful drugs. The adaptability of the quinazolinedione core, with its multiple points for substitution, allows for the fine-tuning of its pharmacological properties to achieve desired efficacy and selectivity against various biological targets. This has cemented its status as a privileged scaffold in the drug discovery pipeline.[10][11]

Table 1: Selected FDA-Approved Drugs Featuring the Quinazoline or Quinazolinone Core

| Drug Name | Therapeutic Area | Mechanism of Action |

| Doxazosin | Antihypertensive | Selective α1-adrenergic receptor antagonist |

| Prazosin | Antihypertensive | Selective α1-adrenergic receptor antagonist |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor[4] |

| Erlotinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | Anticancer | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |

| Talazoparib | Anticancer | Poly (ADP-ribose) polymerase (PARP) inhibitor[12] |

PART 3: Mechanism of Action Spotlight: EGFR Kinase Inhibition

A pivotal moment in the history of quinazolinedione compounds was their development as potent anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] In many cancers, EGFR is overactive, leading to uncontrolled cell growth and proliferation.

Quinazoline-based drugs like Gefitinib were rationally designed to be ATP-competitive inhibitors. They mimic the adenine portion of ATP and bind to the kinase's ATP-binding pocket. This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascades (such as the Ras-MAPK pathway) that drive tumor growth.[4]

Caption: Quinazolinedione-based inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

The journey of quinazolinedione compounds from a 19th-century chemical synthesis to a 21st-century therapeutic mainstay is a powerful illustration of the evolution of medicinal chemistry. The scaffold's inherent versatility continues to be explored, with new derivatives being designed as PARP inhibitors, antimicrobials, and agents targeting a host of other diseases.[9][12] Future research will undoubtedly focus on creating more selective and potent agents, exploring novel mechanisms of action, and applying this privileged scaffold to address unmet medical needs, ensuring its relevance in drug discovery for years to come.

References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(21), 6643. [Link]

-

Wang, L., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 8(3), 1337-1349. [Link]

-

Wikipedia contributors. (2023). Quinazoline. In Wikipedia, The Free Encyclopedia. [Link]

-

Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 834. [Link]

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

-

Shao, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9363–9369. [Link]

-

Asif, M. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2017, 3956303. [Link]

-

Wikipedia contributors. (2023). Quinazoline. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. [Link]

-

Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1, 37. [Link]

- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.

-

Aziz, M. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Journal of Inflammation Research, 17, 39-57. [Link]

-

ResearchGate. (n.d.). Griess synthesis of 4(3H)-quinazolinone... [Link]

-

Manoharan, S., & Perumal, S. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org. [Link]

-

Hashem, H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

-

Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

-

Generis Publishing. (n.d.). Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. [Link]

-

Cheng, C.-C., & Yan, S.-J. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]

-

Dhongade-Desai, S. (n.d.). Quinazolines Synthesis & QSAR Study. ResearchGate. [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. generis-publishing.com [generis-publishing.com]

- 9. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 5-Nitroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroquinazoline-2,4(1H,3H)-dione is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and derivatization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Nitroquinazoline-2,4(1H,3H)-dione. While direct, consolidated experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from analogous quinazolinedione derivatives to present a robust, predictive spectroscopic profile. We will delve into the anticipated features of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Each section will not only present the predicted data but also elaborate on the scientific rationale behind the spectral assignments, offering field-proven insights into the structural nuances of this important molecule.

Introduction: The Significance of 5-Nitroquinazoline-2,4(1H,3H)-dione

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a nitro group at the 5-position of this scaffold profoundly influences its electronic properties and reactivity, making 5-Nitroquinazoline-2,4(1H,3H)-dione a critical intermediate for the synthesis of novel therapeutic agents[2]. The electron-withdrawing nature of the nitro group can modulate binding affinities to biological targets and provides a handle for further chemical modifications. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structural integrity, and enabling the reliable interpretation of experimental results.

Molecular Structure and Spectroscopic Overview

The structural framework of 5-Nitroquinazoline-2,4(1H,3H)-dione is depicted below. The key features influencing its spectroscopic signature are the bicyclic aromatic system, the two amide (lactam) functionalities, and the strongly electron-withdrawing nitro group at the C5 position.

Diagram: Molecular Structure of 5-Nitroquinazoline-2,4(1H,3H)-dione

Caption: Structure of 5-Nitroquinazoline-2,4(1H,3H)-dione.

Infrared (IR) Spectroscopy

3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A standard and efficient method for acquiring the IR spectrum of a solid sample like 5-Nitroquinazoline-2,4(1H,3H)-dione is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the dry, solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

3.2. Predicted IR Data and Interpretation

The IR spectrum provides invaluable information about the functional groups present in the molecule. The predicted key vibrational frequencies for 5-Nitroquinazoline-2,4(1H,3H)-dione are summarized in the table below, with interpretations based on data from related quinazolinediones[3].

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale and Causality |

| 3200 - 3000 | Medium, Broad | N-H stretching | The two N-H groups of the lactam rings will exhibit broad stretching vibrations due to hydrogen bonding in the solid state. |

| 3100 - 3000 | Medium | Aromatic C-H stretching | These absorptions are characteristic of the C-H bonds on the benzene ring. |

| ~1715 | Strong | C=O stretching (C4) | The carbonyl at C4 is a typical amide carbonyl, and its stretching frequency is expected in this region. |

| ~1670 | Strong | C=O stretching (C2) | The C2 carbonyl, being adjacent to two nitrogen atoms, will likely have a slightly lower stretching frequency than the C4 carbonyl. |

| ~1610 | Medium | Aromatic C=C stretching | These vibrations are characteristic of the benzene ring. |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ stretching | These two strong absorptions are the hallmark of a nitro group and are definitive for its identification. |

| ~800 | Strong | C-N stretching (nitro group) | The stretching vibration of the C-NO₂ bond. |

| 780 - 740 | Strong | C-H out-of-plane bending | The pattern of out-of-plane bending can give clues about the substitution pattern of the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, due to the likely low solubility in less polar solvents. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence (like PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon.

4.2. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will be characterized by signals from the two N-H protons and the three aromatic protons. The strong deshielding effect of the nitro group at C5 will be the most significant factor influencing the chemical shifts of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~11.5 | Singlet, Broad | 1H | N1-H | Amide protons are acidic and often appear as broad singlets at a low field. Their chemical shift can be concentration and temperature-dependent. |

| ~11.3 | Singlet, Broad | 1H | N3-H | Similar to the N1-H proton, this amide proton will be in the downfield region. |

| ~8.0 - 7.8 | Doublet of Doublets (dd) | 1H | H-6 | This proton is ortho to the nitro group and will be significantly deshielded. It will be split by H-7 and H-8. |

| ~7.8 - 7.6 | Triplet (t) | 1H | H-7 | This proton is meta to the nitro group and will be split by H-6 and H-8, appearing as a triplet. |

| ~7.4 - 7.2 | Doublet of Doublets (dd) | 1H | H-8 | This proton is para to the nitro group and will show a smaller downfield shift compared to H-6. It will be split by H-7 and H-6. |

4.3. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~162 | C4 | The carbonyl carbon is highly deshielded due to the attached oxygen and nitrogen atoms. |

| ~150 | C2 | Similar to C4, this carbonyl carbon is in a deshielded environment. |

| ~148 | C5 | This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift. |

| ~141 | C8a | A quaternary carbon in the aromatic system, adjacent to a nitrogen atom. |

| ~135 | C7 | Aromatic CH carbon. |

| ~125 | C6 | Aromatic CH carbon, influenced by the adjacent nitro-substituted carbon. |

| ~120 | C8 | Aromatic CH carbon. |

| ~115 | C4a | Quaternary carbon at the ring junction. |

Diagram: NMR Workflow

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

5.1. Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: The solution is introduced into an ESI mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like 5-Nitroquinazoline-2,4(1H,3H)-dione, as it typically results in minimal fragmentation and a clear molecular ion peak.

-

Data Acquisition: The analysis can be run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

5.2. Predicted Mass Spectrum Data

The mass spectrum provides the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

| m/z (Predicted) | Ion Species | Rationale |

| 208.04 | [M+H]⁺ | The protonated molecular ion, expected in positive ion mode. |

| 206.02 | [M-H]⁻ | The deprotonated molecular ion, expected in negative ion mode due to the acidic N-H protons. |

| 230.02 | [M+Na]⁺ | A common adduct observed in ESI-MS when sodium ions are present. |

| 162.03 | [M+H - NO₂]⁺ | A potential fragment resulting from the loss of the nitro group (mass of 46). |

| 119.04 | [Fragment] | Further fragmentation of the quinazolinedione ring is possible, though less prominent with soft ionization. |

The molecular formula of 5-Nitroquinazoline-2,4(1H,3H)-dione is C₈H₅N₃O₄, with a monoisotopic mass of 207.028 Da[4]. The high-resolution mass spectrum should confirm this exact mass, providing unambiguous elemental composition.

Conclusion

The spectroscopic profile of 5-Nitroquinazoline-2,4(1H,3H)-dione is dictated by its key functional groups: the aromatic ring, the dual lactam system, and the C5-nitro substituent. This guide provides a detailed, predictive analysis of its IR, ¹H NMR, ¹³C NMR, and mass spectra based on established principles and data from closely related analogues. The strong electron-withdrawing effect of the nitro group is the most dominant feature, causing significant deshielding of adjacent protons and carbons in the NMR spectra and giving rise to characteristic strong absorptions in the IR spectrum. This comprehensive spectroscopic guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (2014). Electronic supplementary information for "Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water". Catalysis Science & Technology. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6649. Available at: [Link]

-

PubChem. Quinazolinedione. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology. 4(1H)-Quinazolinone. NIST Chemistry WebBook. Available at: [Link]

-

Aziane, D., et al. (2002). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry, 39(2), 271-276. Available at: [Link]

-

PubChemLite. 5-nitroquinazoline-2,4(1h,3h)-dione. Available at: [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 5-nitroquinazoline-2,4(1H,3H)-dione | 174565-65-2 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 5-Nitroquinazoline-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-nitroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3][4][5] The introduction of a nitro group at the 5-position presents unique challenges and considerations for its structural verification. This document outlines a multi-technique analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a robust, self-validating system for unambiguous structure confirmation.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a cornerstone in the design of therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2][4] The 2,4-dione substitution pattern is particularly noteworthy. The strategic placement of a nitro group, a potent electron-withdrawing moiety, on the benzene ring can significantly modulate the molecule's electronic properties, reactivity, and biological activity. Therefore, unequivocal confirmation of its structure, particularly the regiochemistry of the nitro substitution, is paramount for any subsequent research and development efforts.

This guide will detail a systematic workflow for the structural elucidation of 5-nitroquinazoline-2,4(1H,3H)-dione, from initial synthesis to final structural confirmation.

Synthesis Strategy: A Proposed Pathway

A plausible synthetic route to 5-nitroquinazoline-2,4(1H,3H)-dione involves the cyclization of a suitably substituted anthranilic acid derivative. A convenient method for the synthesis of 5- and 8-nitroquinazoline-2,4-diones has been reported, starting from 3-nitrophthalic acid.[6] An alternative and direct approach would utilize 2-amino-6-nitrobenzoic acid as the starting material.

Experimental Protocol: Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

Materials:

-

2-amino-6-nitrobenzoic acid

-

Urea

-

Sand

-

Hydrochloric acid (1 M)

-

Ethanol

-

Deionized water

Procedure:

-

Grind 2-amino-6-nitrobenzoic acid and urea in a 1:5 molar ratio with sand to ensure intimate mixing.

-

Transfer the mixture to a round-bottom flask and heat it in an oil bath at 150-160 °C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Treat the resulting solid with boiling water to dissolve any unreacted urea and other water-soluble impurities.

-

Filter the hot solution and wash the solid residue with hot water.

-

To the filtrate, add 1 M hydrochloric acid dropwise until the product precipitates completely.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain purified 5-nitroquinazoline-2,4(1H,3H)-dione.

Analytical Workflow for Structural Elucidation

Caption: A streamlined workflow for the structural elucidation of 5-nitroquinazoline-2,4(1H,3H)-dione.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a synthesized compound, which in turn allows for the deduction of its molecular formula. High-resolution mass spectrometry (HRMS) is particularly crucial for providing the exact mass with high precision, enabling the differentiation between compounds with the same nominal mass but different elemental compositions.

Expected Mass Spectrum of 5-Nitroquinazoline-2,4(1H,3H)-dione

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 208.0358 | 208.0355 |

| [M-NO₂]⁺ | 162.0453 | 162.0450 |

The fragmentation pattern of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) and nitric oxide (NO).[7] The observation of a neutral loss of 46 Da (NO₂) would be a strong indicator of the presence of a nitro group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-